molecular formula C30H26N2O2 B12131974 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone

4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone

Cat. No.: B12131974
M. Wt: 446.5 g/mol
InChI Key: URZIQXFXYDPPML-UHFFFAOYSA-N
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Description

4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone is a complex organic compound that belongs to the class of ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone typically involves multiple steps, starting with the preparation of the phenyl groups and the piperazine ring. The key steps include:

    Formation of Phenyl Groups: The phenyl groups can be synthesized through various methods, such as the Friedel-Crafts alkylation or acylation reactions.

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Coupling Reactions: The phenyl groups and the piperazine ring are then coupled together using appropriate coupling agents, such as carbodiimides or phosphonium salts, under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The phenyl groups and piperazine ring can interact with specific receptors or enzymes, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes.

    Induction of Apoptosis: In biological systems, the compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.

Comparison with Similar Compounds

4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone can be compared with other similar compounds, such as:

    4-[(4-Phenyl-1-piperazinyl)carbonyl]phenyl acetate: Similar in structure but with an acetate group instead of a ketone group.

    4-Phenylphenol: Contains phenyl groups but lacks the piperazine ring and ketone group.

    N-Phenylpiperazine: Contains the piperazine ring but lacks the phenyl groups and ketone group.

Properties

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

[4-(4-phenylbenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C30H26N2O2/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)31-19-21-32(22-20-31)30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2

InChI Key

URZIQXFXYDPPML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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